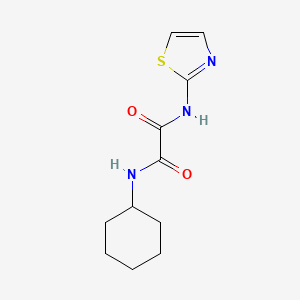

N'-CYCLOHEXYL-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

Description

N'-CYCLOHEXYL-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a synthetic organic compound characterized by an ethanediamide backbone substituted with a cyclohexyl group and a 1,3-thiazol-2-yl moiety. The compound’s synthesis likely involves amidation or condensation reactions, as seen in analogous thiazole-containing molecules .

Properties

IUPAC Name |

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c15-9(13-8-4-2-1-3-5-8)10(16)14-11-12-6-7-17-11/h6-8H,1-5H2,(H,13,15)(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKZXNFOCUOWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the cyclohexyl and ethanediamide groups .

Industrial Production Methods

This includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or other functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density make it a suitable candidate for binding to biological macromolecules, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Cyclohexyl vs. Aromatic Groups

A key comparator is N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide (). While both compounds share a thiazole core, the target compound features an ethanediamide linker and cyclohexyl substituent, whereas the analog has a benzylidene hydrazide group.

Functional Group Variations: Amide vs. Hydrazide

The ethanediamide group in the target compound differs from the hydrazide in ’s analog. Amides generally exhibit higher metabolic stability than hydrazides, which are prone to hydrolysis. This difference could influence pharmacokinetic profiles, making the target compound more suitable for therapeutic applications requiring prolonged stability .

Electronic and Structural Properties

highlights the use of density functional theory (DFT) to analyze electronic structures in thiazole derivatives. Applying similar computational methods to the target compound would predict:

- Electron-Deficient Thiazole Ring : The thiazole’s electron-withdrawing nature may stabilize negative charges, influencing reactivity.

- Conformational Flexibility : The cyclohexyl group’s chair-boat transitions could modulate steric interactions in binding pockets.

Comparative data (hypothetical):

Crystallographic Validation

The structural determination of such compounds often relies on programs like SHELXL () for refinement and validation. For instance, emphasizes the importance of validating bond lengths and angles in crystallography. The target compound’s structure would require similar rigorous validation to confirm the cyclohexyl-thiazole conformation and hydrogen-bonding patterns .

Research Implications

- Antimicrobial Activity : Thiazole derivatives often disrupt microbial cell membranes or enzyme function.

- Drug Design : The ethanediamide linker could serve as a scaffold for developing kinase inhibitors or protease modulators.

Biological Activity

N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Name : N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide

- CAS Number : 370073-48-6

- Molecular Formula : C11H15N3O2S

- Molecular Weight : 253.32 g/mol

Synthesis Methods

The synthesis of N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of cyclohexylamine with thiazole derivatives under controlled conditions. The process may include the use of various solvents and catalysts to enhance yield and purity.

Biological Activity Overview

N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide exhibits several biological activities that are significant in therapeutic contexts:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

- Anti-inflammatory Effects : Thiazole compounds are known for their anti-inflammatory properties. In vitro studies indicate that N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. Preliminary studies on cell lines have shown that this compound can induce apoptosis in certain cancer types, making it a candidate for further investigation as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Lesyk et al. (2003) evaluated the antimicrobial properties of various thiazole derivatives, including N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanism

In a study published in Molecules (2021), the anti-inflammatory effects of thiazole derivatives were investigated. The research demonstrated that N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives found that N'-Cyclohexyl-N-(1,3-thiazol-2-yl)ethanediamide exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed an IC50 value of 12 µM against human breast cancer cells (MCF-7), suggesting a promising avenue for cancer therapy development.

Data Table: Biological Activities Summary

| Biological Activity | Test Organism/Cell Line | Concentration | IC50/Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Anti-inflammatory | Macrophages | 10 µM | Reduced TNF-α and IL-6 levels |

| Anticancer | MCF-7 Cells | 12 µM | Cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.